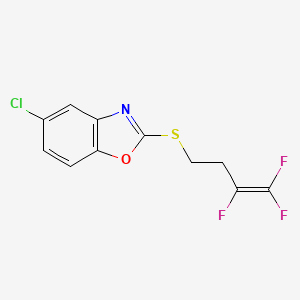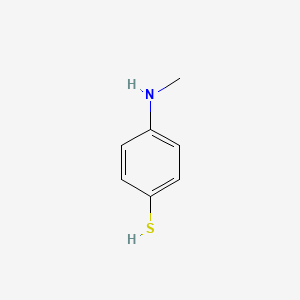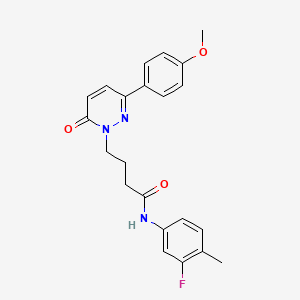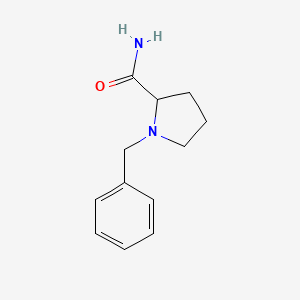![molecular formula C20H13Cl2NO5 B2606655 [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate CAS No. 339279-25-3](/img/structure/B2606655.png)
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate, also known as 4-(4-chlorophenoxy)-3-nitrophenylmethyl 3-chlorobenzoate, is a synthetic compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 284.5 g/mol. This compound has been used in studies of the mechanism of action of various drugs, as well as in biochemical and physiological studies. It has been used in the synthesis of various compounds, and its advantages and limitations for laboratory experiments have been studied.
Aplicaciones Científicas De Investigación
Biodegradation of 4-Chlorophenoxyacetic Acid (4-CPA)
Several dominant 4-CPA-degrading bacteria have been isolated from agricultural soils. Most of these isolates belong to the Burkholderia species, identified through fatty acid methyl ester (FAME) analysis. Interestingly, their chromosomal patterns, obtained via PCR amplification of repetitive extragenic palindromic (REP) sequences, exhibit distinct variations. These strains demonstrate restricted substrate utilization capabilities. The 4-CPA degradative enzymes are inducible by 4-CPA, and some isolates appear to mineralize 4-CPA via the formation of 4-chlorophenol and 4-chlorocatechol as intermediates during the biodegradation pathway. Notably, plasmid DNAs are absent from most isolates, and their 4-CPA genes reside on the chromosomal DNA. In axenic cultures and natural soils, the 4-CPA degradation patterns vary depending on the strains and soil conditions. The inoculation of 4-CPA degraders significantly improves the removal of 4-CPA from treated soils .
Antimalarial Activity
A hit molecule in the 2-trichloromethylquinazoline series, bearing a 4′-chlorophenoxy substituent at position 4, has shown micromolar activity against Plasmodium falciparum (the malaria parasite). Importantly, this compound exhibits low cytotoxicity against human HepG2 cells, making it a promising candidate for antimalarial drug development .
Propiedades
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO5/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKMNQBUBOGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)




![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)
![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)